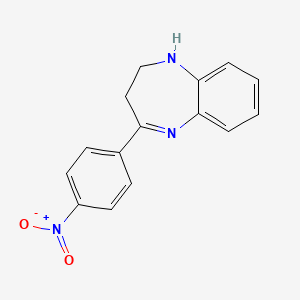

4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Description

Properties

IUPAC Name |

4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-18(20)12-7-5-11(6-8-12)13-9-10-16-14-3-1-2-4-15(14)17-13/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUPHOSGXGGISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378032 | |

| Record name | 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283610-70-8 | |

| Record name | 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor and 4-nitrophenyl derivatives.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to meet the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Benzodiazepines are widely recognized for their psychoactive effects, primarily as anxiolytics, sedatives, and muscle relaxants. The specific compound 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine has shown promise in several areas:

1. Anxiolytic and Sedative Effects

Research indicates that compounds structurally related to benzodiazepines exhibit significant anxiolytic properties. The nitrophenyl substitution in this compound may enhance its interaction with GABA receptors, potentially leading to improved efficacy in anxiety management .

2. Anticonvulsant Properties

Benzodiazepines are also used to treat epilepsy. The structural modifications in this compound may contribute to its anticonvulsant activity. Studies have suggested that the introduction of nitro groups can influence the pharmacodynamics of these compounds .

3. Antitumor Activity

Some benzodiazepines have been investigated for their potential antitumor effects. Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further exploration in cancer therapy .

Materials Science Applications

The unique structural properties of this compound allow for its use in materials science:

1. Organic Photovoltaics

Due to its electronic properties, this compound can be utilized in organic photovoltaic devices. Its ability to form stable films can enhance the efficiency of solar cells by improving charge transport mechanisms .

2. Sensor Technology

The nitrophenyl group can impart sensitivity to chemical sensors designed for detecting specific analytes. The interactions between the sensor surface and target molecules can be optimized by modifying the benzodiazepine structure .

Case Studies

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical interactions, influencing the compound’s overall activity. The benzodiazepine core typically interacts with the central nervous system, modulating neurotransmitter activity and producing effects such as sedation and anxiolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nonlinear Optical (NLO) Properties

- The nitro-substituted derivative demonstrates enhanced third-order NLO responses compared to brominated analogs. For example, 4-(4-bromophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine (12D) exhibits a high hyperpolarizability (β) of 1.32 × 10⁻³⁰ esu, attributed to the synergistic effects of nitro and bromo groups .

- Key Data Table: Compound Substituents NLO Response (β, esu) 4-(4-Nitrophenyl) derivative 4-NO₂ 1.32 × 10⁻³⁰ 4-(4-Bromophenyl) derivative 4-Br 0.89 × 10⁻³⁰ 4-(2-Hydroxyphenyl) derivative 2-OH Not reported

Physical and Spectral Properties

- Solubility: Nitro-substituted derivatives are less soluble in polar solvents than hydroxylated analogs but more soluble than brominated derivatives due to intermediate polarity .

- IR/NMR Signatures: The nitro group in 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine shows a strong IR absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) . Hydroxyl-containing analogs exhibit broad OH stretches at ~3200–3400 cm⁻¹, absent in nitro derivatives .

Biological Activity

The compound 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is widely recognized for its psychoactive properties and therapeutic applications. This article focuses on the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Molecular Formula

- Chemical Formula : C22H19N3O3

- Molecular Weight : 373.41 g/mol

Structural Characteristics

The compound features a seven-membered ring that adopts a boat conformation, characterized by a complex three-dimensional framework generated through various hydrogen bonds. These interactions contribute to the stability and biological activity of the compound .

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This modulation enhances inhibitory neurotransmission, leading to anxiolytic, sedative, hypnotic, and muscle relaxant effects .

Pharmacological Effects

Research has indicated that compounds similar to this compound demonstrate a variety of biological activities:

- Anxiolytic Activity : Compounds in this class are known to reduce anxiety levels in both animal models and clinical settings.

- Anticonvulsant Properties : Benzodiazepines are effective in managing seizures due to their GABAergic activity.

- Sedative Effects : These compounds can induce sedation, making them useful in pre-anesthetic protocols.

Case Studies and Research Findings

- Study on Anxiolytic Effects : A study reported that derivatives of benzodiazepines exhibited significant anxiolytic effects in rodent models. The mechanism was attributed to enhanced GABA receptor activity, leading to increased chloride ion influx and neuronal hyperpolarization .

- Anticonvulsant Efficacy : Another research highlighted the anticonvulsant properties of benzodiazepine derivatives in models of epilepsy. The compounds effectively reduced seizure frequency and duration through GABA receptor modulation .

- Sedative Properties : Clinical trials have shown that benzodiazepines can effectively reduce pre-operative anxiety when administered prior to surgical procedures, demonstrating their sedative efficacy .

Toxicological Profile

The safety profile of this compound has been assessed alongside other benzodiazepine derivatives. While generally safe at therapeutic doses, concerns regarding dependence and withdrawal symptoms are noted with prolonged use .

Comparative Analysis of Biological Activity

| Activity Type | Effectiveness (in vitro/in vivo) | Mechanism |

|---|---|---|

| Anxiolytic | High (Rodent models) | GABA receptor enhancement |

| Anticonvulsant | Moderate (Clinical studies) | Increased GABAergic transmission |

| Sedative | High (Clinical trials) | CNS depression via GABA modulation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves acylation of a benzodiazepine core with 4-nitrophenyl precursors. For example, reacting a benzodiazepine intermediate (e.g., 1,5-benzodiazepin-2-one) with 4-nitrobenzoyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous solvents like dichloromethane or THF. Cyclization steps may require refluxing in toluene or DMF. Yield optimization depends on stoichiometric ratios, temperature control (60–80°C), and inert atmospheres to prevent nitro-group reduction .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the 3D structure, particularly the orientation of the nitrophenyl group and dihydrobenzodiazepine ring. Complementary techniques include:

- NMR : H and C NMR to verify proton environments and carbon frameworks.

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretching) and ~1350 cm⁻¹ (NO₂ symmetric stretching) confirm the nitro group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion) .

Q. What in vitro assays are used to assess its interaction with GABAₐ receptors?

- Methodological Answer : Use electrophysiological assays (e.g., concentration-clamp techniques on Xenopus oocytes or mammalian cells expressing recombinant GABAₐ receptors). Measure chloride current potentiation at GABA EC₂₀ concentrations (e.g., 3 µM GABA). Compare efficacy to reference agonists like diazepam .

Advanced Research Questions

Q. How can researchers resolve contradictory data on its efficacy in different pain models?

- Methodological Answer : Contradictions may arise from receptor subtype selectivity (e.g., α₂/α₃ vs. α₁ subunits) or pharmacokinetic factors. To address this:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-flumazenil) to quantify affinity for GABAₐ subtypes.

- In Vivo Models : Compare antihyperalgesic effects in neuropathic (e.g., chronic constriction injury) vs. inflammatory (e.g., carrageenan-induced) pain models. Control for bioavailability via plasma protein binding assays .

Q. What computational methods predict the electronic effects of the 4-nitrophenyl group on benzodiazepine reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the nitro group. Key parameters include:

- HOMO-LUMO Gaps : Predict charge transfer interactions.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization.

- Compare with analogs like 4-methoxyphenyl derivatives to isolate nitro-group contributions .

Q. How can tautomerism in the dihydrobenzodiazepine ring affect spectral interpretation?

- Methodological Answer : The 1,5-benzodiazepine core may exhibit keto-enol tautomerism, altering NMR chemical shifts. To resolve:

- Variable-Temperature NMR : Monitor exchange broadening in H NMR (e.g., NH protons at δ 8–10 ppm).

- X-ray Crystallography : Confirm dominant tautomeric form in solid state.

- Dynamic HPLC : Separate tautomers under acidic/basic mobile phases .

Q. What strategies mitigate toxicity concerns during preclinical development?

- Methodological Answer : Toxicity screening should include:

- In Vitro Cytotoxicity : MTT assays on hepatocyte (e.g., HepG2) and neuronal cell lines.

- Metabolic Stability : Liver microsome assays to identify reactive metabolites (e.g., nitro-reduction products).

- In Vivo Acute Toxicity : Dose escalation in rodents (OECD 423), monitoring for CNS depression or hepatotoxicity .

Experimental Design Considerations

Q. How to design a study comparing its binding affinity with other nitro-substituted benzodiazepines?

- Methodological Answer :

- Competitive Radioligand Displacement : Use H-flunitrazepam and recombinant GABAₐ receptors (α₁β₂γ₂ vs. α₂β₃γ₂ subtypes).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-cyano or 4-fluoro substitutions) and correlate IC₅₀ values with Hammett σ constants.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests for significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.